4-Acetoxy-4'-methylbenzophenone
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Overview
Description
4-Acetoxy-4’-methylbenzophenone is a synthetic organic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group and a methyl group attached to the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s worth noting that benzophenone derivatives have been studied for their potential antitumor activity .
Mode of Action
Benzophenone derivatives have been shown to interact with various cellular targets, potentially leading to changes in cell function .
Result of Action
Benzophenone derivatives have been studied for their potential antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-methylbenzophenone typically involves the acetylation of 4-hydroxy-4’-methylbenzophenone. One common method includes the reaction of 4-hydroxy-4’-methylbenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at a temperature of around 50-60°C for about 15 minutes, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods: In industrial settings, the production of 4-Acetoxy-4’-methylbenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-4’-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Acetoxy-4’-methylbenzophenone has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Hydroxy-4’-methylbenzophenone: This compound is a precursor in the synthesis of 4-Acetoxy-4’-methylbenzophenone.
4-Methylbenzophenone: Shares structural similarities but lacks the acetoxy group.
Benzophenone: The parent compound of the benzophenone class, used widely in various applications.
Uniqueness: 4-Acetoxy-4’-methylbenzophenone is unique due to the presence of both an acetoxy and a methyl group, which confer specific chemical and biological properties. Its ability to act as a photoinitiator and its potential therapeutic applications distinguish it from other benzophenone derivatives .
Properties
IUPAC Name |
[4-(4-methylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-3-5-13(6-4-11)16(18)14-7-9-15(10-8-14)19-12(2)17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURWUOAMHSMCQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519154 |
Source
|
Record name | 4-(4-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93958-35-1 |
Source
|
Record name | 4-(4-Methylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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